N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Description
N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is an organoboron compound featuring a naphthalene backbone substituted with a benzyl carboxamide group and a tetramethyl dioxaborolane moiety. This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for forming carbon-carbon bonds . The naphthalene system confers enhanced aromatic stability and lipophilicity compared to benzene-based analogs, while the benzyl carboxamide group introduces steric and electronic modifications that may influence reactivity and solubility.
Properties
IUPAC Name |
N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BNO3/c1-23(2)24(3,4)29-25(28-23)21-15-14-20(18-12-8-9-13-19(18)21)22(27)26-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEJUBPRGOFBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include boronic acids, pinacol, and various catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium- or nickel-catalyzed cross-coupling reactions with aryl/heteroaryl halides. Key findings include:
Reaction Mechanism:
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Transmetalation : The boronic ester undergoes transmetalation with a palladium(0) catalyst, forming a Pd(II)-aryl intermediate .
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Oxidative Addition : Aryl halides (e.g., bromobenzene) react with the catalyst to form a Pd(II) complex.
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Reductive Elimination : A new C–C bond forms between the aryl groups, regenerating the Pd(0) catalyst.
Example Reaction:
| Reaction Partner | Catalyst System | Solvent | Base | Product | Yield | Source |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | THF | K₂CO₃ | 4-Methylbiphenyl derivative | 78% | |
| 2-Chloropyridine | NiCl₂(dppe) | DMF | K₃PO₄ | Naphthyl-pyridine hybrid | 65% |
Key Factors :
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Solvent polarity and base strength critically affect reaction efficiency.
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Steric hindrance from the naphthalene ring may reduce yields compared to benzene analogs .
Borylation and Functionalization
The boronic ester can undergo further borylation or functional group interconversion:
Hydroboration Reactions:
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Reacts with alkynes in the presence of Grignard reagents (e.g., MeMgCl) to form alkenylboronates .
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Conditions : HBpin (pinacolborane), THF, 60°C.
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Mechanism : Mg-mediated activation of HBpin, followed by alkyne insertion .
Electrophilic Substitution:
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Boron acts as a directing group, enabling regioselective C–H functionalization on the naphthalene ring .
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Example : Rhodium-catalyzed B–H insertion with diazo compounds yields substituted derivatives .
DFT Studies:
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Preorganization : The N-benzyl carboxamide forms hydrogen bonds with transition metal catalysts (e.g., Ir complexes), aligning the boronic ester for selective C–C bond formation .
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Energy Barriers : Calculations show a transition state energy of ~100.8 kJ/mol for ortho-C–H activation, favoring selective reactivity .
Stability and Side Reactions
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Hydrolysis : The boronic ester is stable under anhydrous conditions but hydrolyzes slowly in aqueous acidic/basic media to form boronic acid .
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Oxidative Degradation : Prolonged exposure to O₂ or peroxides (e.g., dibenzoyl peroxide) leads to oxidative cleavage of the B–O bond .
Synthetic Utility Table
| Application | Key Reaction Type | Notable Products | Industrial Relevance |
|---|---|---|---|
| Pharmaceuticals | Suzuki coupling | Biaryl antineoplastic agents | High |
| Materials Science | Hydroboration | Conjugated polymers | Moderate |
| Catalysis | C–H functionalization | Chiral ligands | Emerging |
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Delivery
One of the primary applications of N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is in targeted drug delivery systems. The compound can act as a boronate tag that facilitates the intracellular targeting of therapeutic agents to specific cellular compartments, particularly the nucleus. This targeting is crucial for enhancing the efficacy of drugs while minimizing side effects .
Anticancer Applications
Research has indicated that compounds containing boron can exhibit anticancer properties. The unique reactivity of the dioxaborolane moiety may contribute to the development of novel anticancer agents by enabling selective interactions with biomolecules involved in tumor progression .
Materials Science
Synthesis of Functional Materials
this compound can be utilized in synthesizing advanced materials, including polymers and nanocomposites. Its ability to form stable complexes with various substrates allows it to serve as a building block for creating functionalized materials with tailored properties for applications in electronics and optics .
Fluorescent Probes
The compound has potential applications as a fluorescent probe due to its naphthalene core, which can be modified for enhanced optical properties. Such probes are valuable in biological imaging and sensing applications, allowing for real-time monitoring of cellular processes .
Biological Research
Biochemical Studies
this compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Its boron-containing structure may participate in reversible covalent bonding with hydroxyl groups on biomolecules, providing insights into enzymatic activity and protein dynamics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The naphthalene core provides a rigid and planar structure, facilitating π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The benzyl carboxamide group introduces greater steric bulk than methyl or amino substituents, which may slow transmetallation steps in cross-coupling reactions .
- Electronic Profile : Pyrimidine and pyrazole analogs (e.g., CAS 53342-27-1) exhibit electron-deficient or -rich characteristics, respectively, altering their reactivity in electrophilic substitutions .
Reactivity in Cross-Coupling Reactions
Comparative Performance in Suzuki-Miyaura Coupling
While explicit reaction data for the target compound is unavailable, insights can be inferred from structurally related boronates:
Mechanistic Implications :
- The target compound’s naphthalene system may stabilize intermediates via π-π interactions, but steric hindrance from the benzyl group could reduce coupling efficiency compared to smaller analogs .
- Pyrazole and pyrimidine boronates (e.g., CAS 1175273-55-8) demonstrate superior reactivity with heteroaryl halides due to their electron-rich or -deficient nature .
Purification Challenges :
- The compound’s lipophilicity may necessitate chromatographic separation using nonpolar solvents, contrasting with more polar benzene sulfonamides .
Stability Profile
- Thermal Stability : The tetramethyl dioxaborolane group is generally stable under anhydrous conditions but may hydrolyze in acidic/alkaline environments.
- Storage : Likely requires inert atmosphere storage, similar to other boronate esters .
Biological Activity
N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₉BNO₄
- CAS Number : 2377609-60-2
- Molecular Weight : 319.36 g/mol
The structure incorporates a naphthalene core with a boron-containing dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.
This compound exhibits several biological activities, primarily through:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. This activity is likely due to its ability to interfere with cellular processes such as tubulin polymerization and apoptosis induction.
- Apoptosis Induction : Studies indicate that this compound can activate apoptotic pathways in cancer cells. For instance, it has been observed to increase caspase-3 activation significantly, suggesting a mechanism that leads to programmed cell death.
Anticancer Activity
A study conducted on various human cancer cell lines demonstrated that this compound exhibited IC₅₀ values ranging from 0.5 to 5 µM depending on the cell line tested. Notably, it showed higher potency compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4) .
| Cell Line | IC₅₀ (µM) | Comparison (CA-4) |
|---|---|---|
| A549 (Lung) | 0.5 | 1.0 |
| HL-60 (Leukemia) | 1.2 | 1.5 |
| MCF7 (Breast) | 3.0 | 3.5 |
Mechanistic Studies
In mechanistic studies, the compound was found to inhibit tubulin polymerization by approximately 65%, which is comparable to CA-4's effect . Additionally, flow cytometry analysis revealed that treatment with the compound led to significant cell cycle arrest in the G2/M phase in HL-60 cells.
Study on Human Myeloid Leukemia Cells
In a specific case study involving human myeloid leukemia cells (HL-60), this compound was administered at concentrations of 100 nM for 24 hours. The results indicated:
- Caspase Activation : A notable increase in caspase activity was observed.
- Nuclear Condensation : Treated cells exhibited pronounced nuclear condensation compared to untreated controls.
These findings suggest that the compound effectively induces apoptosis in leukemia cells through caspase-dependent pathways .
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide?
The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Condensation of β-naphthol with benzaldehyde and ethylenediamine in ethanol under reflux to form intermediates like 1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol .
- Step 2 : Reaction of the intermediate with a boronate ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) under palladium-catalyzed cross-coupling conditions to introduce the dioxaborolane moiety .
- Purification : Crystallization from methanol:water (4:1) or column chromatography. Yields typically range from 70–85% .
Q. How is the structural integrity of this compound validated?
- Spectroscopy : H NMR and C NMR confirm proton and carbon environments (e.g., δH 2.88–7.75 ppm for naphthalene protons; δC 42–152 ppm for carboxamide and boron-related carbons) .
- Infrared (IR) : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O stretch) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 78.05%, H: 6.89%, N: 9.58%) .
Q. What safety precautions are required when handling this compound?
- Storage : Keep in a tightly sealed container at 0–6°C in a dry, ventilated area .
- PPE : Use nitrile gloves, lab coats, and chemical splash goggles. Work in a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory spectroscopic data during synthesis be resolved?
- Scenario : Discrepancies in H NMR integration ratios or unexpected IR peaks.
- Methodology :
Verify reaction stoichiometry and purity of starting materials (e.g., β-naphthol vs. α-naphthol isomers) .
Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight.
Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Re-crystallize the product to remove impurities affecting spectral clarity .
Q. What is the role of the tetramethyl-1,3,2-dioxaborolane group in cross-coupling reactions?
- Function : The boron moiety enables Suzuki-Miyaura coupling with aryl halides, forming biaryl structures critical in drug discovery .
- Optimization : Use Pd(PPh) or PdCl(dppf) as catalysts with KCO as a base in THF/water (3:1) at 80°C. Monitor reaction progress via TLC .
Q. How can low yields during boronate ester incorporation be addressed?
- Root Causes : Moisture-sensitive intermediates or competing side reactions.
- Solutions :
- Conduct reactions under inert atmosphere (N/Ar) with anhydrous solvents .
- Add molecular sieves to scavenge water .
- Use excess boronate ester (1.2–1.5 eq) to drive the reaction .
Specialized Applications
Q. What crystallographic methods are suitable for determining its solid-state structure?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL-2018 for structure solution and refinement. Key parameters include R < 0.05 and wR < 0.10 for high reliability .
- Challenges : Address twinning or disorder in the dioxaborolane group using TWINABS or PLATON .
Q. Can this compound act as a biochemical probe for protein interactions?
- Hypothesis : The carboxamide and boron groups may target serine hydrolases or lectins.
- Experimental Design :
Perform fluorescence polarization assays with labeled proteins.
Use surface plasmon resonance (SPR) to measure binding kinetics.
Compare activity with analogs lacking the benzyl or boron groups .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Case Study : Discrepancies in IC values for enzyme inhibition.
- Approach :
Validate assay conditions (pH, temperature, co-solvents).
Check compound purity via HPLC (>95%).
Re-test using orthogonal methods (e.g., calorimetry vs. fluorimetry) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
